molecular formula C12H15BrO2S B1398136 Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate CAS No. 740842-66-4

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate

Cat. No.: B1398136
CAS No.: 740842-66-4
M. Wt: 303.22 g/mol
InChI Key: JDRGFVUVROZHAA-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate typically involves the reaction of 3-bromothiophenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at low temperatures (0°C) initially and then allowed to warm to room temperature, followed by extraction and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored in drug development, with several clinical trials showing promising results in the treatment of cancer and other diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 4-[(4-bromophenyl)sulfanyl]butanoate
  • Ethyl 3-(4-bromophenyl)propanoate
  • Ethyl 4-[(2-bromophenyl)sulfanyl]butanoate

Comparison: Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2S/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGFVUVROZHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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